molecular formula C14H11NO5S B14236211 Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- CAS No. 208991-58-6

Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-

Cat. No.: B14236211
CAS No.: 208991-58-6
M. Wt: 305.31 g/mol
InChI Key: YUVMNIVRVHKCDR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- is an organic compound with a complex structure that includes a benzoic acid core substituted with hydroxy and thioxomethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- typically involves the reaction of 2,4-dihydroxybenzoic acid with thioxomethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a similar core structure but lacking the additional functional groups.

    2,4-Dihydroxybenzoic acid: Shares the hydroxy groups but does not have the thioxomethylamino substitution.

    Thioxomethylamine derivatives: Compounds with similar thioxomethylamino groups but different core structures.

Uniqueness

The uniqueness of benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

208991-58-6

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

5-[(2,4-dihydroxybenzenecarbothioyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO5S/c16-8-2-3-9(12(18)6-8)13(21)15-7-1-4-11(17)10(5-7)14(19)20/h1-6,16-18H,(H,15,21)(H,19,20)

InChI Key

YUVMNIVRVHKCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)C2=C(C=C(C=C2)O)O)C(=O)O)O

Origin of Product

United States

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